molecular formula C9H9BrO2S B3267568 Methyl 3-bromo-5-(methylthio)benzoate CAS No. 453566-01-3

Methyl 3-bromo-5-(methylthio)benzoate

Cat. No.: B3267568
CAS No.: 453566-01-3
M. Wt: 261.14 g/mol
InChI Key: IGRREENPYUIZEV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom and a methylthio group on the benzene ring, along with a methyl ester functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(methylthio)benzoate typically involves the bromination of methyl 5-(methylthio)benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions yield alcohols.

Mechanism of Action

The mechanism by which methyl 3-bromo-5-(methylthio)benzoate exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom and methylthio group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-(methylthio)benzoate
  • Methyl 3-chloro-5-(methylthio)benzoate
  • Methyl 3-bromo-5-(ethylthio)benzoate

Comparison: Methyl 3-bromo-5-(methylthio)benzoate is unique due to the specific positioning of the bromine and methylthio groups on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects due to the electronic and steric properties imparted by its substituents .

Properties

IUPAC Name

methyl 3-bromo-5-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRREENPYUIZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286901
Record name Methyl 3-bromo-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453566-01-3
Record name Methyl 3-bromo-5-(methylthio)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453566-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-bromo-5-methylsulfanyl-benzoic acid (2.2 g, 8.9 mmol), methylene chloride (100 mL), and DMF (5 drops) at 0° C. was added oxalyl chloride (1.0 mL, 12 mmol). The mixture was slowly warmed to room temperature and stirred at room temperature overnight. Methanol (5.0 mL, 120 mmol) and N,N-diisopropylethylamine (5.0 mL, 29 mmol) were added and the mixture was stirred at room temperature for 3 h and then concentrated. The residue was purified by silica gel column (0-50% EtOAc/hexane) to yield an oil. 1H NMR (400 MHz, CDCl3): δ 7.91 (t, 1H, J=1.6 Hz), 7.81 (t, 1H, J=1.6 Hz), 7.52 (t, 1H, J=1.6 Hz), 3.92 (s, 3H), 2.52 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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